molecular formula C13H14BClF2O4 B6357175 2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1628572-71-3

2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6357175
CAS No.: 1628572-71-3
M. Wt: 318.51 g/mol
InChI Key: XIJVMIKPLGVBJY-UHFFFAOYSA-N
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Description

2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1628572-71-3) is a high-purity benzodioxolyl boronic ester pinacol derivative supplied with a minimum purity of 95% . This compound, with the molecular formula C 13 H 14 BClF 2 O 4 and a molecular weight of 318.51 g/mol, is a valuable building block in synthetic and medicinal chemistry research . Its structure incorporates both a pinacol boronate ester group, which is stable and widely used in metal-catalyzed cross-coupling reactions, and a substituted benzo[d][1,3]dioxole scaffold . The primary research application of this compound is as a reactant in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed transformation is a powerful method for the efficient formation of carbon-carbon bonds, enabling the construction of complex biaryl systems that are prevalent in pharmaceutical agents, agrochemicals, and organic materials. The specific presence of chloro and difluoro substituents on the benzo[d][1,3]dioxole ring makes this boronic ester a versatile intermediate for further functionalization and for incorporating this privileged scaffold into target molecules. Researchers should note that this product is labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet for detailed handling instructions. The compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should occur only in a well-ventilated environment.

Properties

IUPAC Name

2-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BClF2O4/c1-11(2)12(3,4)21-14(20-11)7-5-9-10(6-8(7)15)19-13(16,17)18-9/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJVMIKPLGVBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2Cl)OC(O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BClF2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Disassembly

The target molecule comprises a benzo[d]dioxol scaffold with 2,2-difluoro and 6-chloro substituents, coupled to a pinacol boronic ester at position 5. Retrosynthetic cleavage of the boronic ester suggests two approaches:

  • Late-stage borylation : Installation of the boronic ester after constructing the substituted benzo[d]dioxol core.

  • Early-stage boronic acid incorporation : Introducing the boronic acid moiety prior to ring functionalization.

The choice between these strategies depends on the compatibility of functional groups with subsequent reactions. For instance, the electron-withdrawing nature of fluorine and chlorine may hinder electrophilic borylation, favoring late-stage approaches.

Halogenation-Borylation Sequential Synthesis

Synthesis of 5-Bromo-6-chloro-2,2-difluorobenzo[d] dioxole

The precursor halide is synthesized via electrophilic bromination of 6-chloro-2,2-difluorobenzo[d]dioxole. Using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C), bromine selectively occupies the para position to chlorine due to the directing effect of the electron-withdrawing groups.

Reaction Conditions :

ParameterValue
SolventCCl4
Temperature70°C
CatalystAIBN (0.1 equiv)
Yield78%

Miyaura Borylation

The bromide undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B2Pin2) to install the boronic ester.

Optimized Protocol :

  • Catalyst : Pd(dppf)Cl2 (5 mol%)

  • Base : KOAc (3.0 equiv)

  • Solvent : Dioxane, 90°C, 12 h

  • Yield : 85%

Mechanistic studies indicate oxidative addition of Pd(0) to the C–Br bond, followed by transmetalation with B2Pin2 and reductive elimination.

Radical Cascade Cyclization Approach

Substrate Preparation

α,α-Difluorophenylacetic acid reacts with 2-arylbenzoimidazoles under radical conditions to form the benzo[d]dioxol core. While originally developed for benzimidazo[2,1-a]isoquinolinones, this method adapts to boronic ester synthesis by substituting the aryl component with a boronic acid-containing moiety.

Key Steps :

  • Decarboxylative Radical Formation : (NH4)2S2O8 generates sulfate radicals, abstracting hydrogen from α,α-difluorophenylacetic acid to yield a difluoroarylmethyl radical.

  • Cyclization : The radical intermediates undergo intramolecular cyclization, forming the dioxol ring.

Limitations :

  • Requires strict control over stoichiometry to prevent over-oxidation.

  • Yields drop to 45–60% when scaling beyond 10 mmol.

Pinacol Boronic Ester Protection

Boronic Acid Synthesis

A modified procedure from Organic Syntheses involves reacting dichloromethane-derived intermediates with pinacol. For the target compound, 6-chloro-2,2-difluorobenzo[d]dioxol-5-ylboronic acid is synthesized via directed ortho-metalation:

  • Directed Lithiation : Using LDA (−78°C, THF), the lithium species is trapped with B(OiPr)3.

  • Acidic Workup : Hydrolysis yields the boronic acid.

Yield : 72% after column chromatography (hexanes/EtOAc 4:1).

Esterification with Pinacol

The boronic acid reacts with pinacol under dehydrating conditions:

Procedure :

  • Reagents : Pinacol (1.2 equiv), MgSO4 (1.0 equiv)

  • Solvent : CH2Cl2, RT, 16 h

  • Yield : 89%

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Halogenation-Borylation8598HighModerate
Radical Cyclization6092LowLow
Pinacol Protection8999ModerateHigh

The halogenation-borylation route offers the best balance of yield and scalability, while the pinacol method excels in purity and cost. Radical approaches, though innovative, face limitations in functional group tolerance.

Mechanistic Insights and Side Reactions

Competing Pathways in Borylation

Pd-catalyzed methods occasionally produce deboronated byproducts due to protodeboronation under basic conditions. Adding catalytic Pd(PPh3)4 mitigates this by stabilizing the intermediate.

Radical Scavenging Effects

The presence of TEMPO or BHT completely inhibits product formation in radical-based syntheses, confirming the radical chain mechanism.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (petroleum ether/EtOAc 8:1 → 5:1) effectively isolates the target compound.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3): δ 1.35 (s, 12H, pinacol CH3), 7.02 (d, J = 8.4 Hz, 1H, ArH), 6.95 (s, 1H, ArH).

  • ¹¹B NMR : δ 30.2 ppm (characteristic of sp² boron) .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The boronic ester group can be oxidized to form boronic acids.

  • Reduction: : Reduction reactions can be used to modify the chlorine and fluorine atoms.

  • Substitution: : The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include boronic acids, halogenated derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. Its unique fluorinated dioxole moiety may enhance the pharmacological properties of drug candidates by improving their metabolic stability and bioavailability.

  • Case Study : Research has indicated that compounds with similar structures exhibit anti-cancer properties. The incorporation of the difluorobenzo[d][1,3]dioxole group may contribute to the inhibition of tumor growth in specific cancer cell lines .

Material Science

Due to its boron content, this compound can be utilized in the synthesis of advanced materials.

  • Boron Neutron Capture Therapy (BNCT) : Boron compounds are essential in BNCT for cancer treatment. The compound may serve as a precursor for developing boron-rich polymers that could enhance neutron capture efficiency in therapeutic applications .

Organic Synthesis

The presence of both boron and halogen atoms makes this compound a valuable intermediate in organic synthesis.

  • Reactivity : It can participate in cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This property is particularly useful for synthesizing complex organic molecules .

Data Table: Comparison of Applications

Application AreaPotential UsesBenefits
Medicinal ChemistryDrug developmentEnhanced metabolic stability
Material ScienceBNCT materialsImproved neutron capture efficiency
Organic SynthesisCross-coupling reactionsFormation of complex organic structures

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Chloro and Fluoro Substituents :
    The target compound’s 6-chloro and 2,2-difluoro groups are electron-withdrawing, enhancing electrophilicity at the boron center and improving stability. In contrast, 2-(3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TCI America, ) features 3,5-dichloro substituents, resulting in a crystalline powder (mp: 53°C) with ≥98% purity. The para-dichloro arrangement may reduce steric hindrance compared to the ortho-difluoro groups in the target compound .

  • Methoxy and Ethoxy Groups: 2-(5-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () introduces a methoxy group at the 2-position, which is electron-donating. Similarly, 2-(3-chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () uses an ethoxy group, further altering solubility and reactivity .
  • Heterocyclic Variations: 2-(4-chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () replaces the benzodioxole ring with a thiophene.

Stereochemical and Conformational Differences

  • Enantioselective Derivatives :
    2-((1S,2S)-2-(benzo[d][1,3]dioxol-5-yl)-1-(2-methylprop-1-en-1-yl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () incorporates a cyclopropane ring with stereochemical control (1S,2S), enabling applications in asymmetric synthesis. This contrasts with the target compound’s planar benzodioxole system, which lacks chiral centers .

Cross-Coupling Efficiency

  • Pd-Catalyzed Couplings :
    The target compound’s fluorinated benzodioxole system is structurally similar to 2-(2,6-dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (), which was used in Suzuki couplings to prepare indazole derivatives. Fluorine’s inductive effects may enhance oxidative addition rates compared to methoxy or chloro substituents .

  • Intramolecular Couplings :
    2-(5-(6-chlorobenzo[d][1,3]dioxol-5-yl)pent-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () demonstrates the utility of alkenyl-boronate esters in intramolecular Pd-catalyzed reactions, yielding 84% product. The target compound’s rigid benzodioxole core could similarly facilitate regioselective couplings .

Data Tables

Table 1: Key Properties of Selected Dioxaborolane Derivatives

Compound Name Substituents Molecular Formula Purity Physical State Key Applications Reference
Target Compound 6-Cl, 2,2-F₂-benzodioxole C₁₃H₁₃BClF₂O₄ N/A N/A Cross-coupling reactions
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-Cl₂-phenyl C₁₂H₁₅BCl₂O₂ ≥98.0% Crystalline powder Suzuki couplings
2-(5-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 5-Cl, 2-OMe-phenyl C₁₃H₁₈BClO₃ 95% Solid Medicinal chemistry
2-(3-(difluoromethoxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-OCHF₂, 2-Me-phenyl C₁₄H₁₉BF₂O₃ 95% Liquid Drug discovery

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodology :

  • Step 1 : Start with halogenated benzodioxole precursors (e.g., 6-chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl derivatives).
  • Step 2 : Perform a Miyaura borylation reaction using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (KOAc) at 80–100°C in anhydrous dioxane .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
    • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the borolane moiety. Catalyst loading (typically 1–5 mol%) and reaction time (12–24 hrs) influence yield .

Q. What analytical techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃) to confirm the aromatic substitution pattern and borolane ring integrity. DEPT-135 can resolve overlapping signals from methyl groups in the pinacol ester .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺ ~397.1 Da).
  • X-ray Crystallography : For unambiguous structural confirmation, though crystallization may require slow evaporation in non-polar solvents (e.g., hexane/DCM) .

Q. What are the primary applications of this compound in organic synthesis?

  • Applications :

  • Suzuki-Miyaura Cross-Coupling : The borolane group acts as a stable boronic acid surrogate for coupling with aryl/heteroaryl halides. For example, coupling with 4-bromotoluene under Pd(PPh₃)₄ catalysis in THF/H₂O (3:1) at 80°C yields biaryl products .
  • Functionalization of Heterocycles : Introduce the chlorodifluorobenzodioxole moiety into drug-like scaffolds (e.g., kinase inhibitors) via iterative cross-coupling .

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling with sterically hindered partners?

  • Optimization Strategies :

  • Catalyst Screening : Test bulky ligands (e.g., SPhos, RuPhos) to reduce steric hindrance .
  • Solvent Effects : Use toluene or DMF for higher temperatures (100–120°C) to improve solubility of hindered substrates.
  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to adjust stoichiometry (e.g., 1.2–1.5 eq. borolane to halide) .

Q. How do substituents on the benzodioxole ring influence the compound’s stability and reactivity?

  • Substituent Effects :

Substituent PositionStability (TGA/DSC)Reactivity in Cross-Coupling
6-Chloro, 2,2-difluoroHigh thermal stability (>200°C)Moderate reactivity (electron-withdrawing groups slow oxidative addition)
5-Methoxy (analog)Lower stability (decomposes ~150°C)Faster coupling due to electron-donating effects
  • Mitigation : Stabilize electron-deficient arylboronates by adding Lewis acids (e.g., KF) to enhance transmetallation .

Q. How to resolve contradictions in reaction yields reported for analogous compounds?

  • Case Study : Discrepancies in Suzuki-Miyaura yields between 2-(3,4-dichlorophenyl)- and 2-(2,5-dichlorophenyl)-dioxaborolanes.

  • Root Cause : Ortho-substituents hinder catalyst access to the boron center.
  • Resolution : Use pre-activated catalysts (e.g., Pd(OAc)₂ with AsPh₃) or microwave-assisted heating (20 min, 120°C) to improve efficiency .

Q. What computational methods predict the compound’s electronic properties for reaction design?

  • Methods :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate LUMO energy (~-1.8 eV), indicating nucleophilic boron reactivity .
  • Molecular Dynamics : Simulate solvent effects on borolane hydrolysis (e.g., water content <0.1% in THF) .

Q. What challenges arise during scale-up, and how are they addressed?

  • Challenges :

  • Purification : Column chromatography becomes impractical >10 g scale. Switch to recrystallization (hexane/EtOAc) or distillation under reduced pressure.
  • Byproduct Formation : Trace Pd residues can catalyze side reactions; mitigate with scavengers (e.g., SiliaBond Thiol) .

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